molecular formula C13H17NO2 B14691801 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine CAS No. 27929-84-6

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine

Katalognummer: B14691801
CAS-Nummer: 27929-84-6
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: IQOZKTSFXCYCJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is a complex organic compound with a unique structure that includes a benzoxazocine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the benzoxazocine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazocine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclodeca[b]furan-2(3H)-one: This compound shares a similar ring structure but differs in functional groups and overall properties.

    1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2: Another compound with a complex ring system, used in photochemical applications.

Uniqueness

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

27929-84-6

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

6,8,10-trimethyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol

InChI

InChI=1S/C13H17NO2/c1-8-4-9(2)13-12(5-8)10(3)14-6-11(15)7-16-13/h4-5,11,15H,6-7H2,1-3H3

InChI-Schlüssel

IQOZKTSFXCYCJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=NCC(CO2)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.